molecular formula C20H17NO B11175599 N-(4-methylphenyl)biphenyl-4-carboxamide

N-(4-methylphenyl)biphenyl-4-carboxamide

Cat. No.: B11175599
M. Wt: 287.4 g/mol
InChI Key: UEFBHCAKUIKKLI-UHFFFAOYSA-N
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Description

N-(4-Methylphenyl)biphenyl-4-carboxamide is a carboxamide derivative featuring a biphenyl core substituted at the 4-position with a carboxamide group. The amide nitrogen is further modified with a 4-methylphenyl group, which introduces steric and electronic effects that influence its physicochemical and biological properties.

The compound’s molecular formula is inferred to be C₂₀H₁₇NO (molecular weight: 287.36 g/mol), based on analogs like N-(4-acetylphenyl)biphenyl-4-carboxamide (C₂₁H₁₇NO₂, MW: 315.37 g/mol) .

Properties

Molecular Formula

C20H17NO

Molecular Weight

287.4 g/mol

IUPAC Name

N-(4-methylphenyl)-4-phenylbenzamide

InChI

InChI=1S/C20H17NO/c1-15-7-13-19(14-8-15)21-20(22)18-11-9-17(10-12-18)16-5-3-2-4-6-16/h2-14H,1H3,(H,21,22)

InChI Key

UEFBHCAKUIKKLI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)C3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methylphenyl)biphenyl-4-carboxamide typically involves the reaction of biphenyl-4-carboxylic acid with 4-methylaniline. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions usually involve stirring the reactants in an appropriate solvent, such as dichloromethane, at room temperature for several hours until the reaction is complete .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

N-(4-methylphenyl)biphenyl-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carboxamide group to an amine or other reduced forms.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃) under acidic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used under controlled conditions.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., hydroxide, alkoxide) can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines. Substitution reactions can result in various substituted biphenyl derivatives.

Scientific Research Applications

N-(4-methylphenyl)biphenyl-4-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(4-methylphenyl)biphenyl-4-carboxamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. Molecular docking studies have shown that the compound can bind to enzymes such as acetylcholinesterase and butyrylcholinesterase, inhibiting their activity and potentially exerting neuroprotective effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The biological and chemical profiles of N-(4-methylphenyl)biphenyl-4-carboxamide can be contextualized by comparing it to structurally analogous compounds (Table 1). Key differences in substituents, activity, and applications are highlighted below.

Table 1: Comparative Analysis of Biphenyl-4-Carboxamide Derivatives

Compound Name Substituents/Modifications Molecular Weight (g/mol) Key Biological Activity Reference Evidence
This compound 4-Methylphenyl on amide N 287.36* Inferred potential for enzyme modulation N/A (Hypothetical)
N-(4-Acetylphenyl)biphenyl-4-carboxamide 4-Acetylphenyl on amide N 315.37 Not explicitly stated; structural analog
N-(4-Sulfamoylbenzyl)biphenyl-4-carboxamide (Compound 3) Sulfamoylbenzyl on amide N 392.43 Fungistatic against Candida spp. (MFC: >1,000 µg/mL)
N-(3-Hydroxyphenyl)-2-(piperidin-1-ylmethyl)biphenyl-4-carboxamide (ASP8370) 3-Hydroxyphenyl and piperidinylmethyl 432.52 TRPV1 antagonist (oral bioavailability for neuropathic pain)
N-[5-(Hydroxycarbamoyl)-2-chlorophenyl]biphenyl-4-carboxamide (4a) Chloro and hydroxycarbamoyl groups 382.81 HDAC inhibition (anticancer potential)
N-(4-Ethylphenyl)biphenyl-4-carboxamide 4-Ethylphenyl on amide N 301.38 Structural analog; increased lipophilicity

*Calculated based on analogous structures.

Key Observations

Substituent Effects on Bioactivity

  • Antifungal Activity : Sulfonamide derivatives (e.g., Compound 3) exhibit fungistatic effects against Candida spp., attributed to the sulfamoyl group’s polarity and hydrogen-bonding capacity, which may interfere with fungal enzyme activity . In contrast, the 4-methylphenyl group in the target compound lacks such polar moieties, likely reducing antifungal potency but improving CNS penetration due to higher lipophilicity.
  • TRPV1 Antagonism : ASP8370, a hydroxyphenyl-piperidinyl derivative, demonstrates oral efficacy in neuropathic pain models. The 3-hydroxyl group and piperidinylmethyl side chain are critical for TRPV1 binding, suggesting that substitutions on the phenyl ring or amide nitrogen must balance hydrophobicity and target engagement .

For example, N-(4-ethylphenyl)biphenyl-4-carboxamide (logP ~4.5) is more lipophilic than Compound 3 (logP ~2.8) . Hydrogen Bonding: Sulfonamide and hydroxycarbamoyl groups (as in 4a) form strong hydrogen bonds, improving target binding but limiting membrane permeability. The methylphenyl group’s lack of H-bond donors/acceptors may shift applications toward CNS targets .

Toxicity and Selectivity

  • Sulfonamide-based analogs (e.g., Compound 3) showed negligible cytotoxicity in mammalian cells at fungistatic concentrations, suggesting a favorable therapeutic index . However, the target compound’s methylphenyl group could pose metabolic challenges (e.g., CYP450-mediated oxidation to reactive metabolites).

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